

In Vitro Neutralization Activity of Regavirumab: A Technical Guide

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Compound of Interest

Compound Name: *Regavirumab*

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Introduction

Regavirumab, also known as MCA C23 or TI-23, is a human monoclonal antibody developed for the prophylaxis and treatment of cytomegalovirus (CMV) infections. As a member of the betaherpesvirus subfamily, CMV is a significant cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and those with HIV/AIDS, as well as in congenitally infected newborns. The primary mechanism of action for **Regavirumab** is the neutralization of CMV, thereby preventing its entry into host cells and subsequent replication. This technical guide provides a comprehensive overview of the in vitro neutralization activity of **Regavirumab**, detailing its mechanism of action, quantitative neutralization data, and the experimental protocols used for its evaluation.

Mechanism of Action

Regavirumab exerts its antiviral effect by targeting the viral envelope glycoprotein B (gB), a critical component of the CMV fusion machinery. Glycoprotein B is essential for the fusion of the viral envelope with the host cell membrane, a prerequisite for viral entry. By binding to a specific epitope on gB, **Regavirumab** sterically hinders the conformational changes required for membrane fusion, effectively neutralizing the virus.

Studies have indicated that **Regavirumab** can neutralize CMV after the virus has attached to the cell surface, suggesting that it blocks a post-attachment stage of viral entry, likely the

penetration or fusion step. This complement-independent neutralization is a key characteristic of its mechanism. Furthermore, **Regavirumab** has been shown to inhibit the cell-to-cell spread of CMV, a crucial aspect of its therapeutic potential as this is a primary mode of dissemination for the virus within an infected host.

Quantitative Neutralization Activity

The in vitro neutralizing potency of **Regavirumab** has been evaluated against various laboratory-adapted strains and clinical isolates of human cytomegalovirus (HCMV). The most common assay used to quantify this activity is the Plaque Reduction Neutralization Test (PRNT), which measures the concentration of an antibody required to reduce the number of viral plaques by 50% (IC50) or 90% (IC90).

HCMV Strain	Cell Line	IC50 (µg/mL)	Reference
AD169	Fibroblasts	0.07 - 1.8	[1]
TB40/E	Fibroblasts	0.07 - 1.8	[1]
Towne	Fibroblasts	Not effective	[1]

Note: The data presented is a compilation from various studies where **Regavirumab** (C23) was used as a reference antibody. The variability in IC50 values can be attributed to differences in experimental conditions and assay formats.

Experimental Protocols

The following is a detailed methodology for a Plaque Reduction Neutralization Test (PRNT), a standard method for assessing the in vitro neutralization activity of antibodies like **Regavirumab**.

Plaque Reduction Neutralization Test (PRNT) Protocol

1. Materials:

- Cells: Human embryonic lung fibroblasts (e.g., MRC-5) or other CMV-permissive cell lines.
- Virus: Stock of the desired human cytomegalovirus (HCMV) strain.

- Antibody: Purified **Regavirumab** of known concentration.
- Media:
 - Growth medium (e.g., Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics).
 - Maintenance medium (e.g., MEM with 2% FBS).
 - Overlay medium (e.g., Maintenance medium containing 0.5% - 1.2% methylcellulose or another viscous agent).
- Reagents:
 - Trypsin-EDTA for cell detachment.
 - Phosphate-buffered saline (PBS).
 - Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol).
 - Fixative (e.g., 10% formalin in PBS).
- Equipment:
 - 6-well or 24-well tissue culture plates.
 - CO2 incubator (37°C, 5% CO2).
 - Inverted microscope.
 - Biosafety cabinet.

2. Procedure:

- Cell Plating:
 - Culture and expand the fibroblast cell line in growth medium.

- Trypsinize the cells and seed them into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
- Incubate the plates at 37°C in a CO2 incubator.
- Virus-Antibody Incubation:
 - Prepare serial dilutions of **Regavirumab** in maintenance medium. The concentration range should be chosen to encompass the expected IC50 value.
 - Dilute the HCMV stock in maintenance medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
 - Mix equal volumes of each antibody dilution with the diluted virus suspension.
 - Include a virus control (virus mixed with medium alone) and a cell control (medium alone).
 - Incubate the virus-antibody mixtures for 1 hour at 37°C to allow for neutralization to occur.
- Infection:
 - Aspirate the growth medium from the confluent cell monolayers.
 - Inoculate each well with the virus-antibody mixture.
 - Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
- Overlay and Incubation:
 - After the adsorption period, aspirate the inoculum from each well.
 - Gently add the overlay medium to each well. The viscous overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
 - Incubate the plates at 37°C in a CO2 incubator for 7-14 days, depending on the virus strain and cell line used.
- Plaque Visualization and Counting:

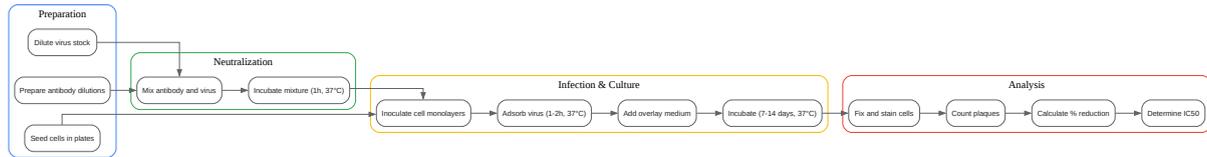
- After the incubation period, aspirate the overlay medium.
- Fix the cell monolayers with the fixative solution for at least 20 minutes.
- Aspirate the fixative and stain the cells with crystal violet solution for 10-20 minutes.
- Gently wash the wells with water and allow them to air dry.
- Count the number of plaques in each well using an inverted microscope.

3. Data Analysis:

- Calculate the percentage of plaque reduction for each antibody concentration compared to the virus control using the following formula: % Plaque Reduction = $[1 - (\text{Number of plaques in test well} / \text{Number of plaques in virus control well})] \times 100$
- Plot the percentage of plaque reduction against the antibody concentration on a semi-logarithmic graph.
- Determine the IC50 value, which is the antibody concentration that results in a 50% reduction in the number of plaques. This can be calculated using regression analysis.

Visualizations

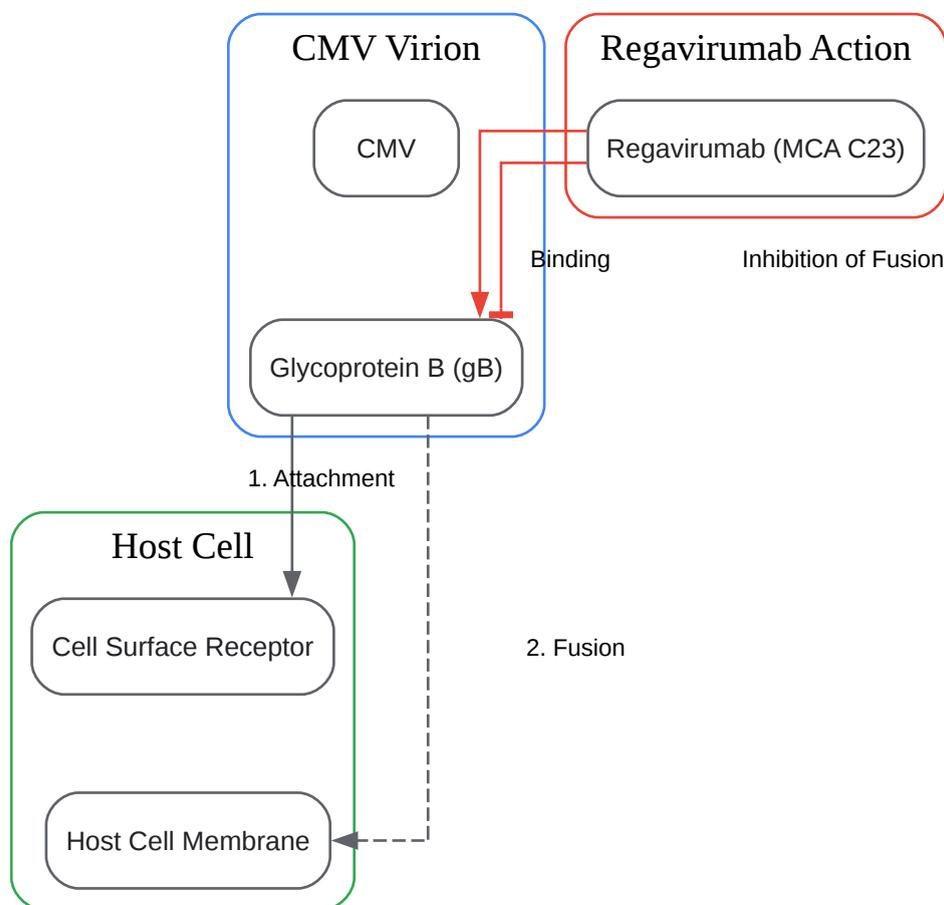
Experimental Workflow for Plaque Reduction Neutralization Test (PRNT)



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Caption: Workflow of the Plaque Reduction Neutralization Test (PRNT).

Signaling Pathway: Inhibition of CMV Entry by Regavirumab



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References

- 1. A Novel Strain-Specific Neutralizing Epitope on Glycoprotein H of Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
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